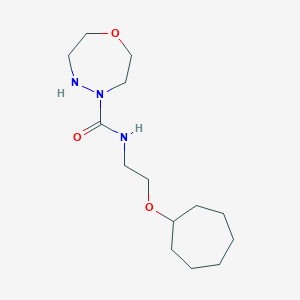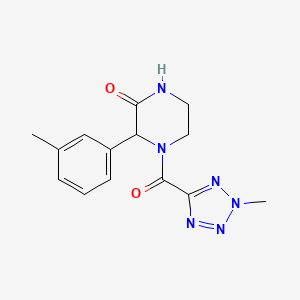![molecular formula C17H16F3NO2 B7437747 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine](/img/structure/B7437747.png)
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine, also known as DF-MPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to selectively bind to sigma-1 receptors, which are involved in regulating the release of neurotransmitters and have been implicated in several neurological disorders. 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been used in drug discovery to screen for potential sigma-1 receptor ligands.
Mécanisme D'action
The mechanism of action of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine is thought to be related to its binding to sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in regulating the release of neurotransmitters, including dopamine, serotonin, and glutamate. 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to selectively bind to sigma-1 receptors and modulate their activity, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the induction of apoptosis in cancer cells, and the regulation of calcium signaling in cells. Additionally, 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to have analgesic effects in animal models, suggesting its potential as a pain management agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine in lab experiments is its selectivity for sigma-1 receptors, which allows for more targeted research into the role of these receptors in various physiological processes. However, one limitation of using 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research into 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine. One area of interest is the potential use of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research into the mechanism of action of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine and its effects on cellular signaling pathways may provide insights into the role of sigma-1 receptors in various physiological processes. Finally, the development of more potent sigma-1 receptor ligands based on the structure of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine may lead to the discovery of novel therapeutic agents for a variety of diseases.
Méthodes De Synthèse
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-bromo-2-fluorobenzaldehyde to form 3-[4-(difluoromethoxy)-3-fluorophenyl]aniline. This intermediate is then reacted with morpholine in the presence of a catalyst to produce 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine.
Propriétés
IUPAC Name |
2-[3-[4-(difluoromethoxy)-3-fluorophenyl]phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c18-14-9-12(4-5-15(14)23-17(19)20)11-2-1-3-13(8-11)16-10-21-6-7-22-16/h1-5,8-9,16-17,21H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQXLDFQVUBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC(=C2)C3=CC(=C(C=C3)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)

![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)

![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![1-(1-Benzofuran-2-yl)-2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B7437724.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)

![methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
![1-(6-Methoxy-2-methylpyridin-3-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B7437764.png)
![N-[1-[1-(3-cyanoimidazo[1,2-a]pyridin-2-yl)pyrrolidin-3-yl]pyrazol-3-yl]acetamide](/img/structure/B7437771.png)